molecular formula C15H21NO2S B163144 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS No. 71868-10-5

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Cat. No. B163144
CAS RN: 71868-10-5
M. Wt: 279.4 g/mol
InChI Key: LWRBVKNFOYUCNP-UHFFFAOYSA-N
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Description

“2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” is a chemical compound with the molecular formula C15H21NO2S . It is used in various chemical reactions and has a molecular weight of 279.39774 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” include its molecular weight, structure, and formula . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Optimization

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) is synthesized from methyl phenyl sulfide, involving Friedel-Crafts acylation and amine substitution. The process benefits from mild reaction conditions and high raw material utilization, making it suitable for industrial applications (Xiong We, 2013).

Photopolymerization

MMMP is a highly efficient photoinitiator used in photopolymerization of unsaturated prepolymers. It undergoes Norrish Type I photocleavage, with detailed study of its photocleavage mechanisms and excited state properties conducted using DFT calculations (E. G. Leggesse et al., 2017). Additionally, MMMP has been identified as a suitable photoinitiator for pulsed laser-induced free-radical polymerization, facilitating direct information on chain-length dependence of termination rate coefficients in polymerization processes (M. Buback & Albrecht Kuelpmann, 2003).

Photophysics and Spectroscopy

The photophysics of MMMP, compared to reference compounds, has been investigated via absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy. A four-level kinetic scheme was proposed to explain its excited state processes, showing significant solvent effects on excited state lifetimes (F. Morlet‐Savary et al., 2008).

Lewis Acid Complexation

The effects of Lewis acid complexation on MMMP were explored, showing significant influence on the stability and reactivity of photoinitiator fragment radicals. This complexation can enhance reactivity towards certain monomers, impacting pulsed laser polymerization and acetophenone photochemistry (Benjamin B. Noble et al., 2016).

Interactions with Ionic Liquids

Research has examined the efficiency of MMMP as a photoinitiator in ionic liquids (ILs). The study found that the initiation process and polymerization kinetics are influenced by the structure of the ILs. In some cases, the efficiency of MMMP was reduced due to a decrease in the quantum yield of photolysis in ILs (C. Dietlin et al., 2014).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed and recommends avoiding breathing vapors, mist, or gas . In case of contact, it is advised to wash off with soap and plenty of water . In the event of a fire, it is recommended to wear self-contained breathing apparatus .

properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRBVKNFOYUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038857
Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

CAS RN

71868-10-5
Record name 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71868-10-5
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
Source European Chemicals Agency (ECHA)
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Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Synthesis routes and methods

Procedure details

151.4 g (0.675 mol) of 3,3-dimethyl-2-methoxy-2-[4-(methylthio)-phenyl]-oxirane (melting point 62°-64° C.) are dissolved in 235.2 g (2.70 mols) of morpholine and the solution is warmed to reflux temperature.
Quantity
151.4 g
Type
reactant
Reaction Step One
Quantity
235.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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